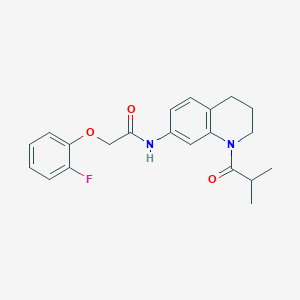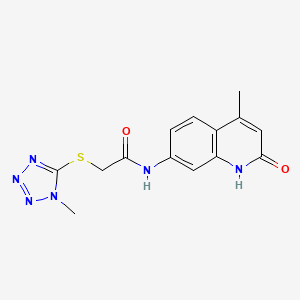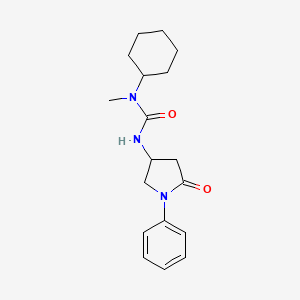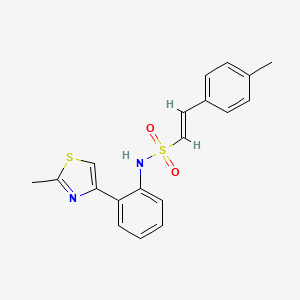
2-(2-fluorophenoxy)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-fluorophenoxy)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide is a chemical compound that has been studied for its potential therapeutic applications. It is a member of the class of compounds known as tetrahydroquinolines, which have been shown to possess a range of biological activities.
Applications De Recherche Scientifique
Structural Aspects and Fluorescence Properties
Research into structural aspects and properties of similar isoquinoline-based compounds has revealed significant findings. For instance, studies have explored the structural behavior of amide-containing isoquinoline derivatives under different conditions, revealing their potential in forming gels and crystalline solids upon treatment with various mineral acids. This structural flexibility suggests potential applications in materials science, particularly in the development of new materials with specific mechanical properties or responsive behaviors under different environmental conditions. Additionally, these compounds have shown intriguing fluorescence properties when forming host–guest complexes, indicating potential applications in the development of fluorescent markers or sensors (A. Karmakar, R. Sarma, J. Baruah, 2007).
Synthesis and Bioactive Compound Development
The facile synthesis of related compounds, such as through cyclisation processes, has been documented, highlighting a pathway to complex and bioactive molecules that could serve as key intermediates in pharmaceutical synthesis. This underscores the significance of such compounds in the drug development process, potentially leading to new treatments or therapeutic agents (F. King, 2007).
Ligand for Peripheral Benzodiazepine Receptors
Investigations into the binding characteristics of specific ligands to peripheral benzodiazepine receptors have provided insights into the neurological applications of related compounds. Such studies are crucial for understanding the role of peripheral benzodiazepine receptors in various physiological processes and pathologies, potentially leading to novel therapeutic targets for neurological and psychiatric disorders (S. Chaki, T. Funakoshi, R. Yoshikawa, et al., 1999).
Anticancer and Antimalarial Activities
The synthesis of sulfonamide derivatives and their evaluation for cytotoxic activity against cancer cell lines has opened new avenues for the development of anticancer agents. Such research is pivotal for the discovery of new drugs with improved efficacy and specificity for cancer treatment. Additionally, compounds with structural similarities have shown potential in vitro antiplasmodial properties, underscoring their relevance in the search for new antimalarial therapies (M. Ghorab, M. Alsaid, Abdullah-al-Dhfyan, Reem K. Arafa, 2015).
Fluorescent Sensing and Optical Properties
The development of fluorescent sensors based on quinoline platforms for distinguishing metal ions signifies the application of such compounds in analytical chemistry. This research highlights the potential of these compounds in environmental monitoring, bioimaging, and diagnostics, where specific and sensitive detection of metal ions is required (Xiaoyan Zhou, Pengxuan Li, Zhaohua Shi, et al., 2012).
Mécanisme D'action
Target of Action
Similar compounds have been associated with anticonvulsant activities .
Mode of Action
The compound interacts with its targets to exert its effects. In the case of anticonvulsant activity, it is suggested that the effect is mediated by benzodiazepine receptors and other unknown mechanisms .
Biochemical Pathways
Given its suggested anticonvulsant activity, it may influence pathways related to neuronal excitability and neurotransmission .
Result of Action
The compound’s action at the molecular and cellular level results in its therapeutic effects. In the context of anticonvulsant activity, this could involve reducing neuronal excitability or modulating neurotransmission .
Propriétés
IUPAC Name |
2-(2-fluorophenoxy)-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O3/c1-14(2)21(26)24-11-5-6-15-9-10-16(12-18(15)24)23-20(25)13-27-19-8-4-3-7-17(19)22/h3-4,7-10,12,14H,5-6,11,13H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNBOCSLTOZGDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenoxy)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(2-chloropropanoyl)phenyl]methanesulfonamide](/img/structure/B2469671.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-methoxybenzamide](/img/structure/B2469672.png)
![N-[(1-Benzylpyrazol-4-yl)methyl]-1-(7-bicyclo[4.2.0]octa-1,3,5-trienyl)methanamine;dihydrochloride](/img/structure/B2469676.png)
![(E)-2-[3-(4-bromophenoxy)benzoyl]-3-(dimethylamino)-2-propenenitrile](/img/structure/B2469677.png)
![1-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]butan-2-ol dihydrochloride](/img/structure/B2469678.png)
![8-isobutyl-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2469682.png)

![2-(2-thienyl)-7-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2469687.png)
![Sodium;2-[1-(2H-triazol-4-yl)cyclopropyl]acetate](/img/structure/B2469688.png)

![3-(Benzenesulfonyl)-6-fluoro-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2469690.png)
![[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-(2-chloropyridin-4-yl)methanone](/img/structure/B2469691.png)
